molecular formula C13H13NO3S B13513254 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid CAS No. 63024-19-1

2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid

Cat. No.: B13513254
CAS No.: 63024-19-1
M. Wt: 263.31 g/mol
InChI Key: CPRQXUYFBNCFQX-UHFFFAOYSA-N
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Description

2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of benzo[b]thiophene derivatives with acetylamino-propionic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-propionic acid
  • Thiophene-2-boronic acid pinacol ester
  • Benzo[b]thien-2-ylboronic acid

Comparison: Compared to these similar compounds, 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is unique due to its acetylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

CAS No.

63024-19-1

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-acetamido-3-(1-benzothiophen-3-yl)propanoic acid

InChI

InChI=1S/C13H13NO3S/c1-8(15)14-11(13(16)17)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,15)(H,16,17)

InChI Key

CPRQXUYFBNCFQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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